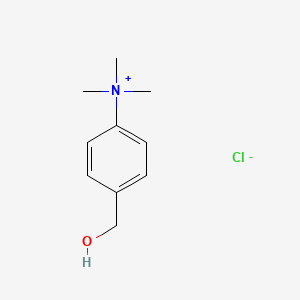
4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride is a quaternary ammonium compound with a benzene ring substituted with a hydroxymethyl group and a trimethylammonium group. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride typically involves the quaternization of N,N,N-trimethylaniline with formaldehyde and hydrochloric acid. The reaction proceeds as follows:
- The reaction mixture is heated to facilitate the formation of the quaternary ammonium salt.
- The product is then purified through crystallization or other suitable methods.
N,N,N-trimethylaniline: is reacted with in the presence of .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the quaternization process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Carboxymethyl)-N,N,N-trimethylanilinium chloride.
Reduction: Formation of 4-(Aminomethyl)-N,N,N-trimethylaniline.
Substitution: Formation of various substituted anilinium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Employed in the study of cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of surfactants and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the compound can interact with proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide (CTAB): Used as a surfactant and in DNA extraction protocols.
Tetrabutylammonium chloride: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
111728-67-7 |
|---|---|
Molekularformel |
C10H16ClNO |
Molekulargewicht |
201.69 g/mol |
IUPAC-Name |
[4-(hydroxymethyl)phenyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C10H16NO.ClH/c1-11(2,3)10-6-4-9(8-12)5-7-10;/h4-7,12H,8H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZOPDHARSJVCMLD-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C1=CC=C(C=C1)CO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


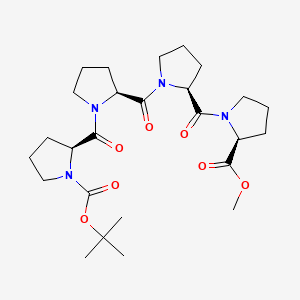
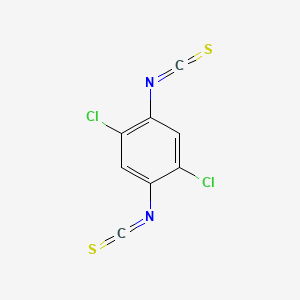
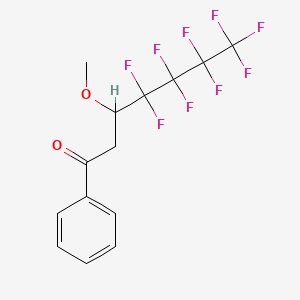
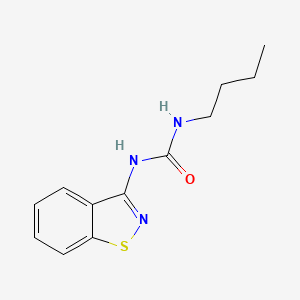

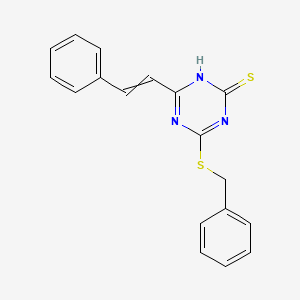
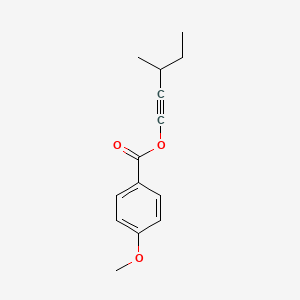
![Di([1,1'-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane](/img/structure/B14328251.png)
![3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione](/img/structure/B14328256.png)
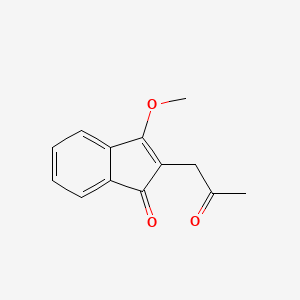
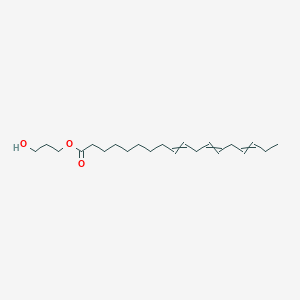
![1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea](/img/structure/B14328288.png)
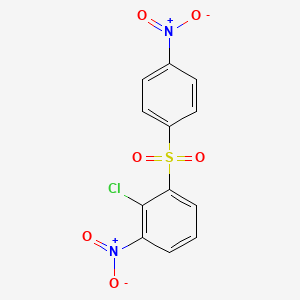
![1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B14328299.png)
